1-(Benzylsulfonyl)-3-phenylazepane
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Overview
Description
Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms within the molecule and the types of bonds between them .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, and reactivity. These properties can provide valuable information about how the compound behaves under different conditions .Scientific Research Applications
Photochemically Induced Radical Alkenylation
- Application : The direct alkenylation of C(sp3)–H bonds, achieved using benzophenone and 1,2-bis(phenylsulfonyl)ethylene under photo-irradiation conditions, showcases the potential of benzylsulfonyl compounds in organic synthesis. This method is useful for substituting heteroatom-substituted methine, methylene, and aliphatic C(sp3)–H bonds by (E)-sulfonylalkene units, allowing for the creation of structurally complex natural products and pharmaceuticals (Amaoka et al., 2014).
Reactions of Sulfenes with Schiff Bases
- Application : Research on the reactions of phenylsulfene, generated from benzylsulfonyl chloride, with Schiff bases leads to the production of compounds like 2-methyl-4-phenyl-3-(p-substituted-phenyl)-1,2-thiazetidine 1,1-dioxide. These compounds have potential applications in stereochemistry and organic synthesis (Hiraoka & Kobayashi, 1975).
Corrosion Inhibition
- Application : Benzotriazole derivatives, including 1-(Phenylsulfonyl)-1H-benzotriazole (PSB), have been studied for their effectiveness in inhibiting the corrosion of copper in acidic mediums. These studies offer insights into the protective capabilities of such compounds in materials science, particularly in preventing metal corrosion (Khaled, Fadlallah & Hammouti, 2009).
Electrochemical Synthesis
- Application : The regioselective synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives through anodic oxidation is an example of applying benzylsulfonyl derivatives in electrochemical synthesis. This process avoids the use of toxic reagents and presents a mild and efficient method for producing complex organic compounds (Sharafi-kolkeshvandi et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-benzylsulfonyl-3-phenylazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S/c21-23(22,16-17-9-3-1-4-10-17)20-14-8-7-13-19(15-20)18-11-5-2-6-12-18/h1-6,9-12,19H,7-8,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWWBNQCHDTCAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=CC=C2)S(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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